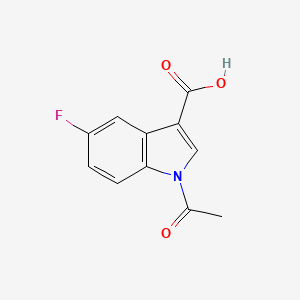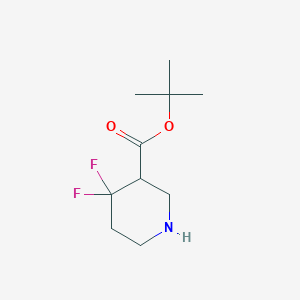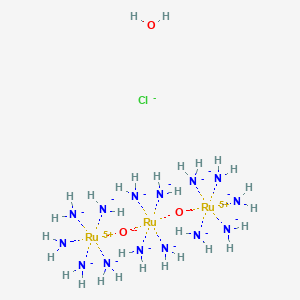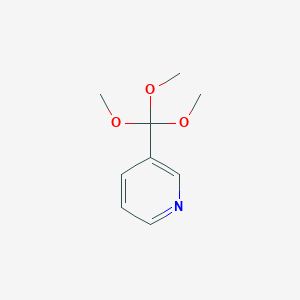
2-Chloro-3-fluoro-5-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5-isopropylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-isopropylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the use of halogenation reactions where pyridine derivatives are treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-chloropyridine with a fluorinating agent such as cesium fluoride in the presence of a suitable solvent can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are critical in scaling up the production for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-fluoro-5-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3-Chloro-2-fluoropyridine
- 2-Chloro-3-fluoro-5-methylpyridine
Comparison: 2-Chloro-3-fluoro-5-isopropylpyridine is unique due to the presence of an isopropyl group, which can influence its chemical properties and reactivity compared to other similar compounds. The isopropyl group can affect the compound’s steric and electronic environment, leading to differences in its behavior in chemical reactions and biological systems .
Properties
CAS No. |
1256833-94-9 |
|---|---|
Molecular Formula |
C8H9ClFN |
Molecular Weight |
173.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9ClFN/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,1-2H3 |
InChI Key |
CDHXHGKEPNAFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















